molecular formula C11H16O3 B14646681 3-(p-Ethylphenoxy)-1,2-propanediol CAS No. 54581-92-9

3-(p-Ethylphenoxy)-1,2-propanediol

Cat. No.: B14646681
CAS No.: 54581-92-9
M. Wt: 196.24 g/mol
InChI Key: WUWWFJGGMGKQML-UHFFFAOYSA-N
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Description

3-(p-Ethylphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a 1,2-propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Ethylphenoxy)-1,2-propanediol typically involves the reaction of p-ethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile, such as water or an alcohol, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(p-Ethylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 3-(p-Ethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking or inhibiting natural hormones. The compound can bind to hormone receptors, thereby modulating the activity of signaling pathways involved in growth and development .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Shares the phenoxy structure but differs in the functional groups attached.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different substituents.

    Mecoprop: Another phenoxy herbicide with a similar structure but different functional groups.

Uniqueness

3-(p-Ethylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54581-92-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(4-ethylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3

InChI Key

WUWWFJGGMGKQML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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